![molecular formula C18H17N3O5 B2833893 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941937-54-8](/img/structure/B2833893.png)
3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and oxadiazole ring play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring compound with psychoactive properties.
Uniqueness
3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both methoxy groups and an oxadiazole ring, which confer distinct chemical and biological properties
Biological Activity
3,4-Dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound comprises a benzamide backbone with methoxy substitutions and an oxadiazole moiety. The presence of these functional groups contributes to its biological properties.
Property | Value |
---|---|
Chemical Formula | C17H18N4O4 |
Molecular Weight | 342.35 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and other organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring enhances binding affinity to various enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling cascades.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines.
- Case Study : A study reported that oxadiazole derivatives exhibited GI50 values ranging from 0.20–2.58 μM against several human cancer cell lines (NCI 60 panel) .
Antimicrobial Activity
The oxadiazole structure is associated with antimicrobial properties. Research indicates that derivatives can be effective against bacteria and fungi.
- Findings : A study demonstrated that certain oxadiazole derivatives inhibited Mycobacterium bovis, suggesting potential for tuberculosis treatment .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.
Compound | Anticancer Activity (GI50 μM) | Antimicrobial Activity |
---|---|---|
This compound | TBD | TBD |
Benzamide Derivative A | 0.49 - 48.0 | Moderate |
Benzamide Derivative B | 0.20 - 2.58 | High |
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-6-4-5-12(9-13)17-20-21-18(26-17)19-16(22)11-7-8-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZMZFCRPZTWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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